2-Aminoheptanoic acid

Descripción

Broader Context within Aliphatic Amino Acid Families

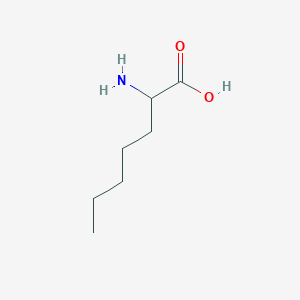

2-Aminoheptanoic acid is a non-proteinogenic α-amino acid, meaning it is not one of the 22 amino acids naturally encoded in the genetic code for protein synthesis. wikipedia.org It belongs to the family of straight-chain, or aliphatic, amino acids. hmdb.cafiveable.me This classification is based on its structure: a heptanoic acid with an amino group attached to the alpha-carbon (the carbon atom adjacent to the carboxyl group). nih.govebi.ac.uk Its side chain is a linear five-carbon chain (a pentyl group), which defines its place within this family. nih.gov

The defining characteristic of aliphatic amino acids is their non-aromatic, hydrocarbon side chains. The length and structure of this side chain significantly influence the amino acid's properties, particularly its hydrophobicity. mpg.demdpi.com As the length of the linear alkyl side chain increases, so does the hydrophobicity of the amino acid. mpg.deresearchgate.net This trend is a primary driver for the folding of proteins into their functional three-dimensional structures, as hydrophobic residues tend to be buried within the protein's core, away from the aqueous cellular environment. wikipedia.org

This compound, with its five-carbon side chain, is more hydrophobic than its shorter-chain counterparts like alanine (B10760859) (one-carbon side chain), aminobutyric acid (two-carbon side chain), norvaline (three-carbon side chain), and norleucine (four-carbon side chain). nih.govresearchgate.net This increased hydrophobicity can be a valuable tool in the design of peptides and other bioactive molecules. ias.ac.in For instance, incorporating non-proteinogenic amino acids with longer aliphatic side chains, such as this compound, into peptides can enhance their interaction with hydrophobic regions of target proteins or cell membranes. nih.govrsc.org

The study of non-proteinogenic aliphatic amino acids like this compound is crucial for several areas of research. nih.gov They serve as building blocks in the synthesis of novel peptides with tailored properties, such as increased stability or specific conformational constraints. ias.ac.inwiley.com Research has shown that even subtle changes in side-chain length can significantly impact the biological activity and physical properties of peptides. mdpi.comresearchgate.net Therefore, understanding the properties of this compound in the context of its aliphatic family allows for a more rational design of new therapeutic agents and research tools. nih.govrsc.org

Table 1: Comparison of Straight-Chain Aliphatic α-Amino Acids

| Amino Acid Name | Abbreviation | Side Chain Structure | Number of Carbon Atoms in Side Chain | Molecular Formula | Molar Mass (g/mol) |

|---|---|---|---|---|---|

| Glycine (B1666218) | Gly | -H | 0 | C₂H₅NO₂ | 75.07 |

| Alanine | Ala | -CH₃ | 1 | C₃H₇NO₂ | 89.09 |

| 2-Aminobutyric acid | Abu | -CH₂CH₃ | 2 | C₄H₉NO₂ | 103.12 |

| Norvaline | Nva | -CH₂CH₂CH₃ | 3 | C₅H₁₁NO₂ | 117.15 |

| Norleucine | Nle | -CH₂CH₂CH₂CH₃ | 4 | C₆H₁₃NO₂ | 131.17 |

| This compound | Ahe | -CH₂CH₂CH₂CH₂CH₃ | 5 | C₇H₁₅NO₂ | 145.20 |

| 2-Aminooctanoic acid | Aoa | -CH₂CH₂CH₂CH₂CH₂CH₃ | 6 | C₈H₁₇NO₂ | 159.23 |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-aminoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-2-3-4-5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFMDVXONNIGBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401035690 | |

| Record name | (+-)-2-Aminoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401035690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1115-90-8, 44902-02-5 | |

| Record name | 2-Aminoheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC206253 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1115-90-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+-)-2-Aminoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401035690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 2 Aminoheptanoic Acid

Enantioselective Synthesis Approaches

The synthesis of optically pure amino acids is a significant objective in organic chemistry, driven by the stereospecific requirements of biological systems. researchgate.net For 2-aminoheptanoic acid, several enantioselective methods have been developed, leveraging both chemical catalysts and biocatalytic systems to control the stereochemistry at the α-carbon.

Asymmetric Reductive Amination of Keto Acids

Asymmetric reductive amination of α-keto acids represents a direct and efficient route to α-amino acids. This transformation typically involves the condensation of the keto acid with an ammonia (B1221849) source to form an imine, which is then stereoselectively reduced. The key to enantioselectivity lies in the use of chiral catalysts or reagents.

The starting material for this synthesis is 2-ketoheptanoic acid. The reaction proceeds via the formation of an intermediate imine, which is then hydrogenated. Chiral iridium-based catalysts, often in combination with chiral ligands, have proven effective for this type of transformation. nih.govkanto.co.jpgoogle.com For instance, Cp*Ir complexes bearing chiral N-(2-picolyl)sulfonamidato ligands can catalyze the direct asymmetric reductive amination of α-keto acids using formic acid as a hydrogen source. nih.gov Another approach utilizes a chiral amino alcohol as an auxiliary, which reacts with the ketone to form a chiral intermediate that directs the subsequent reduction. kanto.co.jp

Enzymatic systems, particularly those employing amine dehydrogenases (AmDH), also facilitate this reaction with high enantioselectivity. rsc.org A multi-enzyme cascade has been developed for the conversion of heptane (B126788) to (S)-2-aminoheptanoic acid, where the final step is a reductive amination of the corresponding α-keto acid, achieving an enantiomeric excess (ee) of over 99%. researchgate.net

| Method | Catalyst/Enzyme System | Precursor | Key Features |

| Catalytic | Chiral Iridium (Ir) complexes (e.g., Ir-PSA) with a chiral auxiliary (e.g., 2-phenylglycinol) nih.govkanto.co.jp | 2-Ketoheptanoic acid | High yields and excellent stereoselectivity. The auxiliary can be removed under mild conditions. kanto.co.jp |

| Biocatalytic | Amine Dehydrogenase (AmDH) / Formate Dehydrogenase (FDH) for cofactor recycling rsc.orgresearchgate.net | 2-Ketoheptanoic acid | High enantiomeric excess (>99% ee); operates under mild, environmentally friendly conditions. researchgate.net |

Asymmetric Transamination of Keto Acids

Asymmetric transamination is a biomimetic approach that uses transaminase enzymes (also known as aminotransferases) to transfer an amino group from a donor molecule to a keto acid acceptor. rsc.orgresearchgate.net This method is highly valued for its exceptional stereoselectivity and operation under mild aqueous conditions. rsc.org

In this synthesis, 2-ketoheptanoic acid serves as the prochiral substrate. A transaminase enzyme, with its pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor, facilitates the transfer of an amino group from a donor like L-alanine or L-aspartate. The equilibrium of the reaction can be shifted towards product formation by removing the co-product (e.g., pyruvate) using a secondary enzyme system, such as lactate (B86563) dehydrogenase. researchgate.net

Significant research has focused on developing and engineering transaminases with broad substrate scopes and high stability. researchgate.net Additionally, synthetic chiral pyridoxamine (B1203002) catalysts have been created to mimic the action of these enzymes, allowing for the asymmetric transamination of various α-keto acids to their corresponding α-amino acids with high enantiomeric excess. nih.govnih.govscispace.com

| Method | Catalyst/Enzyme System | Amine Donor | Key Features |

| Biocatalytic | ω-Transaminase (ω-TA) with PLP cofactor researchgate.net | L-Alanine, Isopropylamine | High enantioselectivity (>99% ee); green reaction conditions. researchgate.net |

| Biomimetic | Chiral pyridoxamine analogues nih.govscispace.com | Benzylamine or other primary amines | Catalytic system that mimics natural transaminases; can achieve high yields (up to 90%) and good enantioselectivity (up to 87% ee). nih.gov |

Enantioselective Addition of Ammonia to α,β-Unsaturated Acids

The conjugate addition of an amine source to an α,β-unsaturated carboxylic acid provides another pathway to amino acids. For the synthesis of this compound, the precursor would be 2-heptenoic acid. The challenge lies in controlling both the regioselectivity (addition to the α- vs. β-position) and the enantioselectivity.

Enzymes such as phenylalanine ammonia-lyases (PALs) can catalyze the stereoselective addition of ammonia to the double bond of certain α,β-unsaturated acids. researchgate.netnih.gov While PALs are typically associated with cinnamic acid derivatives, engineered versions may broaden the substrate scope. A significant challenge with this method can be the formation of a mixture of α- and β-amino acid products. nih.gov

Chemical methods using copper hydride (CuH) catalysis have also been developed for the hydroamination of α,β-unsaturated carbonyl compounds. nih.gov These systems employ a chiral ligand to control the enantioselectivity of the addition of an electrophilic aminating reagent to a copper enolate intermediate. nih.govnih.gov

Aldol (B89426) Condensation of Amino Acids to Aldehydes

The aldol condensation is a fundamental carbon-carbon bond-forming reaction. wikipedia.orggeeksforgeeks.org A specific variation, the aldol condensation of an amino acid with an aldehyde, can be used to construct larger amino acid structures. researchgate.netrsc.org In this approach, an amino acid like glycine (B1666218) acts as the enolate equivalent, which then attacks an aldehyde.

To synthesize this compound, the reaction would involve the condensation of a glycine derivative with pentanal. The α-proton of the glycine derivative is removed by a base to form a nucleophilic enolate, which then adds to the carbonyl group of pentanal. Subsequent transformations, including reduction of the resulting β-hydroxy group and other functional group manipulations, would be required to yield the final product. Enzymatic versions of this reaction, catalyzed by aldolases, are a key strategy in the asymmetric synthesis of amino acids. researchgate.netrsc.org

Biocatalytic Amination of Carboxylic Acids

Direct amination of carboxylic acids or their derivatives offers a highly convergent route to amino acids. Biocatalysis is at the forefront of these methods, overcoming the challenge of activating the typically unreactive carboxylic acid group.

One innovative approach is the formal enantioselective biocatalytic amination of carboxylic acids. For example, a process has been developed for the α-amination of hexanoic acid, a close structural relative of heptanoic acid. acib.at A more direct precedent involves a multi-enzyme cascade that converts heptane directly to (S)-2-aminoheptanoic acid. researchgate.net This one-pot system first uses an oxygenase to selectively hydroxylate the α-position of the hydrocarbon, followed by oxidation to the α-keto acid, and finally, a reductive amination step to furnish the desired chiral amino acid with excellent enantiopurity. researchgate.net

Other enzymatic strategies involve carboxylic acid reductases (CARs) or CoA ligases. academie-sciences.fr These enzymes activate the carboxylic acid, for instance, by forming an acyl adenylate intermediate, which can then be intercepted by an amine nucleophile to form an amide, which can be further processed to the amino acid. academie-sciences.fr

Strecker Synthesis and Related Approaches

The Strecker synthesis is one of the oldest and most versatile methods for preparing α-amino acids. wikipedia.org The classic reaction involves a one-pot, three-component reaction between an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile. ck12.orgmasterorganicchemistry.com

For the synthesis of this compound, the starting aldehyde is hexanal (B45976). nih.govacs.org The reaction proceeds as follows:

Imine Formation : Hexanal reacts with ammonia to form an imine.

Nitrile Addition : A cyanide source (e.g., hydrogen cyanide or trimethylsilyl (B98337) cyanide) adds to the imine to form 2-aminoheptanenitrile. nih.gov

Hydrolysis : The nitrile group is hydrolyzed under acidic or basic conditions to yield the carboxylic acid, resulting in racemic this compound. nih.govacs.org

A significant drawback of the classical Strecker synthesis is the formation of a racemic mixture. wikipedia.org To address this, modifications have been developed. One common issue is the instability of the intermediate α-aminonitrile, which can revert to the imine (retro-Strecker reaction). acs.org Using a protected amine, such as benzylamine, instead of ammonia can lead to a more stable protected aminonitrile, improving yields. acs.org The benzyl (B1604629) protecting group can then be removed in a subsequent step, for example, by hydrogenolysis, to give the final amino acid. nih.govacs.org Asymmetric versions of the Strecker reaction have also been developed using chiral auxiliaries or catalysts to produce enantiomerically enriched amino acids. wikipedia.org

| Reaction Stage | Reagents | Intermediate/Product | Yield |

| Aminonitrile Synthesis | Hexanal, Benzylamine, Trimethylsilyl cyanide | 2-(Benzylamino)heptanenitrile | High |

| Amide Formation | Hydrogen peroxide, Potassium carbonate | 2-(Benzylamino)heptanamide | 70% acs.org |

| Amide Hydrolysis | Sodium hydroxide, then acid workup | 2-(Benzylamino)heptanoic acid | 40% acs.org |

| Deprotection | Hydrogenolysis (H₂, Pd/C) | This compound | 70% acs.org |

Conventional Strecker Synthesis Challenges

The Strecker synthesis, a well-established method for producing α-amino acids from aldehydes, presents notable challenges when applied to the synthesis of this compound. nih.govacs.orgwikipedia.org A primary issue is the instability of the α-aminonitrile intermediate, which is prone to a retro-Strecker reaction. nih.govacs.org This reversion to the corresponding imine, particularly during the harsh conditions of acid or alkaline hydrolysis, can lead to negligible and impure yields of the final amino acid product. nih.govacs.org

The conventional method involves the reaction of an aldehyde (in this case, hexanal) with ammonia and hydrogen cyanide, followed by hydrolysis of the resulting α-aminonitrile. nih.govacs.orgwikipedia.org However, the instability of the intermediate often compromises the efficiency of this process. nih.govacs.org Furthermore, the classical Strecker synthesis typically results in a racemic mixture of the α-amino acid, requiring additional steps for chiral resolution if a specific enantiomer is desired. wikipedia.org The use of highly toxic cyanide is another significant safety concern associated with this method. numberanalytics.com

Benzyl Amine Substitution for Enhanced Stability

To overcome the challenges of the conventional Strecker synthesis, a significant modification involves the substitution of free ammonia with benzyl amine. nih.govacs.org This strategic substitution leads to the formation of a more stable N-benzyl-α-aminonitrile intermediate. nih.govacs.org The enhanced stability of this intermediate prevents the undesirable retro-Strecker reaction during the subsequent hydrolysis step, which is often carried out under harsh alkaline conditions. nih.govacs.org

The synthesis using this modified approach begins with the reaction of hexanal with trimethylsilyl cyanide (TMSCN) and benzyl amine, often catalyzed by a Lewis acid like zinc iodide (ZnI2), to yield the benzyl-protected α-amino nitrile. nih.govacs.org This intermediate then undergoes a two-step hydrolysis process. First, the nitrile is converted to an amide, and then further hydrolysis yields the N-benzyl-2-aminoheptanoic acid. nih.govacs.org The final step involves the removal of the benzyl protecting group via hydrogenolysis, typically using a catalyst such as palladium on charcoal (Pd/C) with a hydrogen donor like ammonium (B1175870) formate, to yield the free this compound. nih.gov This method has been shown to produce the desired amino acid in good yield. nih.govacs.org

Table 1: Comparison of Conventional and Modified Strecker Synthesis for this compound

| Feature | Conventional Strecker Synthesis | Benzyl Amine Modified Strecker Synthesis |

|---|---|---|

| Amine Source | Ammonia (NH3) | Benzyl Amine |

| Intermediate | α-aminonitrile | N-benzyl-α-aminonitrile |

| Intermediate Stability | Unstable, prone to retro-Strecker reaction | Stable |

| Hydrolysis | Single step (acid or alkaline) | Two-step (nitrile to amide, then to acid) |

| Final Step | - | Benzyl group deprotection (hydrogenolysis) |

| Yield | Often negligible and impure | High yield |

Alkylation Strategies for Preparation (e.g., Diethyl Acetamidomalonate Alkylation)

An alternative and effective method for the preparation of this compound is through the alkylation of diethyl acetamidomalonate. acs.orgacs.org This approach is a variation of the malonic ester synthesis and provides a reliable route to various α-amino acids, including non-natural ones. wikipedia.org

The synthesis involves a three-step process: wikipedia.org

Deprotonation: The diethyl acetamidomalonate is deprotonated, typically with a base like sodium ethoxide, to form a nucleophilic enolate.

Alkylation: The enolate is then alkylated with a suitable haloalkane. For the synthesis of this compound, an appropriate alkylating agent would be a 1-halopentane (e.g., 1-bromopentane (B41390) or a pentyl tosylate). acs.orgacs.org

Hydrolysis and Decarboxylation: The resulting alkylated diethyl acetamidomalonate is subjected to hydrolysis, which cleaves both the ester and amide groups, followed by decarboxylation upon heating to yield the final racemic α-amino acid. wikipedia.org

This method has been successfully used to prepare this compound for research purposes, such as studying its translational activity in protein synthesis. acs.org

Application of Protecting Groups in Synthesis (e.g., Tert-Butoxycarbonyl (Boc) Protection)

In the synthesis and derivatization of this compound, protecting groups play a crucial role, particularly in peptide synthesis. smolecule.com The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for the amino functionality of amino acids. smolecule.com

The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc2O) under basic conditions. smolecule.com This protection prevents the amine from participating in unwanted side reactions during subsequent synthetic steps, such as peptide bond formation. smolecule.com The Boc group is stable to most nucleophiles and bases but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free amine. lookchem.com This orthogonality allows for selective deprotection without affecting other sensitive functional groups in the molecule. organic-chemistry.org (S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid is a commercially available and widely used building block in peptide synthesis and the creation of more complex bioactive molecules. smolecule.com

Table 2: Key Protecting Groups in this compound Synthesis

| Protecting Group | Abbreviation | Protected Functional Group | Introduction Reagent | Cleavage Condition |

|---|---|---|---|---|

| Benzyl | Bn | Amine | Benzyl Amine | Hydrogenolysis (e.g., Pd/C, H2) |

| Tert-Butoxycarbonyl | Boc | Amine | Di-tert-butyl dicarbonate (Boc2O) | Mild Acid (e.g., TFA) |

Derivatization for Specialized Research Applications

This compound and its derivatives are valuable tools in various research applications. One significant area is the modification of antimicrobial peptides (AMPs). For instance, 2-aminooctanoic acid, a close structural analog, has been used to modify lactoferricin (B1576259) B, leading to a significant enhancement in its antibacterial activity. researchgate.net This suggests that this compound could similarly be used to improve the therapeutic properties of peptides.

Furthermore, this compound has been prepared as a methionine analogue to study its incorporation into proteins in vivo. acs.org This type of research is crucial for understanding the flexibility of the protein synthesis machinery and for developing methods for producing proteins with novel properties. acs.org The derivatization of this compound into its N-carboxy anhydride (B1165640) (NCA) form is a key step for its use in ring-opening polymerization to synthesize poly(this compound), a type of polypeptide. nih.govacs.org This polymer can have various applications in materials science and biomedicine.

Derivatives of this compound are also utilized in the development of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to induce the degradation of specific proteins. lookchem.com In this context, Boc-protected 7-aminoheptanoic acid serves as a linker molecule. lookchem.com

Biological and Biochemical Roles of 2 Aminoheptanoic Acid and Its Analogues

Fundamental Role as a Non-Canonical Amino Acid

2-Aminoheptanoic acid is classified as a non-canonical alpha-amino acid, meaning it is not one of the 20 standard amino acids encoded by the universal genetic code. hmdb.caebi.ac.uk Structurally, it is an analogue of the canonical amino acid methionine, featuring a seven-carbon aliphatic side chain. nih.gov This structural similarity, particularly its side chain length, is a critical determinant of its biological activity. While it is not naturally incorporated into proteins, its distinctive structure allows it to be recognized and utilized by the cellular machinery under specific conditions, making it a valuable tool for researchers. acs.orgacs.org The introduction of such ncAAs into proteins allows for the exploration of protein structure and function in ways not possible with the standard amino acid repertoire. rsc.orgcore.ac.uk

Translational Incorporation into Peptides and Proteins

The ability to incorporate this compound into the primary structure of peptides and proteins is a key area of research, offering insights into the flexibility of the cell's translational apparatus.

Methionine Substitution via Methionyl-tRNA Synthetase Promiscuity

One of the primary mechanisms for the incorporation of this compound is through the promiscuity of methionyl-tRNA synthetase (MetRS). ebi.ac.ukrsc.orgresearchgate.net Aminoacyl-tRNA synthetases (aaRSs) are enzymes responsible for attaching the correct amino acid to its corresponding tRNA molecule, a crucial step in ensuring the fidelity of protein synthesis. nih.govnih.gov However, these enzymes can sometimes exhibit relaxed substrate specificity, recognizing and activating amino acid analogues that are structurally similar to their cognate substrate. nih.govnih.govacs.org

In the case of this compound, its structural resemblance to methionine allows it to be recognized by MetRS. ebi.ac.ukresearchgate.net Under conditions where methionine is limited and this compound is supplied in excess, MetRS can "mistakenly" charge its tRNA (tRNAMet) with this compound. ebi.ac.ukrsc.org This misacylated tRNA is then delivered to the ribosome, leading to the incorporation of this compound at positions normally occupied by methionine in the growing polypeptide chain. rsc.orgfrontiersin.orgnih.gov However, studies have shown that the efficiency of this incorporation can be low, and in some experimental setups, this compound showed no translational activity, highlighting the importance of specific cellular conditions and the precise structure of the analogue. acs.orgacs.org

Selective Pressure Incorporation (SPI) Techniques

To enhance the incorporation of ncAAs like this compound, researchers employ a technique known as Selective Pressure Incorporation (SPI). nih.govnih.gov This method utilizes auxotrophic host strains, typically bacteria like Escherichia coli, which are engineered to be unable to synthesize a specific canonical amino acid, in this case, methionine. acs.orgnih.gov

By growing these auxotrophic cells in a minimal medium depleted of methionine but supplemented with a high concentration of this compound, the cells are forced to incorporate the analogue to synthesize essential proteins for survival. ebi.ac.uknih.gov Overexpression of the promiscuous MetRS can further enhance the efficiency of this process. rsc.orgresearchgate.net The SPI technique has been successfully used to globally replace a significant portion of methionine residues with various analogues, including this compound, in target proteins. ebi.ac.uknih.govwiley.com

| Technique | Description | Application for this compound |

| Methionyl-tRNA Synthetase Promiscuity | The natural, albeit infrequent, ability of MetRS to recognize and activate methionine analogues. | Allows for opportunistic, low-level incorporation of this compound in place of methionine. ebi.ac.ukrsc.orgresearchgate.net |

| Selective Pressure Incorporation (SPI) | Utilizes methionine-auxotrophic host strains in a methionine-depleted, this compound-rich medium to force incorporation. nih.govnih.gov | Enables high-level, global substitution of methionine with this compound for producing modified proteins. ebi.ac.uknih.gov |

| Genetic Code Expansion (GCE) | Engineers orthogonal tRNA/aaRS pairs to site-specifically incorporate ncAAs in response to a reassigned codon (e.g., an amber stop codon). unice.frresearchgate.net | A potential, more precise method for incorporating this compound at specific, predetermined sites within a protein. researchgate.netnih.govoregonstate.eduaddgene.org |

Genetic Code Expansion (GCE) for Site-Selective Integration

A more precise and powerful method for incorporating ncAAs is Genetic Code Expansion (GCE). unice.frnih.govoregonstate.eduaddgene.org This technology involves the creation of an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair that is specific for the ncAA and does not cross-react with any of the canonical amino acids or their corresponding tRNAs in the host organism. frontiersin.org This engineered aaRS is designed to recognize and activate the desired ncAA, in this case, this compound, and charge it onto its cognate orthogonal tRNA. researchgate.netmdpi.com

The orthogonal tRNA is engineered to recognize a "blank" or reassigned codon, most commonly the amber stop codon (UAG). unice.fraddgene.org When a gene of interest is mutated to include this codon at a specific site, the orthogonal tRNA delivers the ncAA to the ribosome, resulting in its site-specific incorporation into the protein. wiley.comresearchgate.net While the application of GCE has been demonstrated for a wide variety of ncAAs, its specific and efficient implementation for this compound is an area of ongoing research and development. researchgate.netacs.org

Implications for Protein Engineering and Functional Studies

The ability to incorporate this compound into proteins has significant implications for protein engineering and functional studies. core.ac.uknih.gov By replacing methionine with this non-canonical analogue, researchers can probe the role of the methionine side chain in protein structure, folding, and function. The altered hydrophobicity and steric properties of the this compound side chain can lead to changes in protein stability, enzyme activity, and protein-protein interactions. acs.org

Furthermore, the introduction of ncAAs with unique chemical functionalities opens up possibilities for creating novel proteins with enhanced or entirely new properties. core.ac.uknih.gov While this compound itself has a simple aliphatic side chain, the principles and techniques developed for its incorporation pave the way for the integration of more complex ncAAs bearing reactive groups, fluorescent probes, or other useful moieties. acs.orgacs.org

Involvement in General Metabolic Pathways

While this compound is not a standard component of cellular metabolism, its introduction into a biological system can lead to its participation in various metabolic pathways. As an alpha-amino acid and a medium-chain fatty acid derivative, it can be acted upon by enzymes that have broad substrate specificities. hmdb.cahmdb.ca

Research has suggested that this compound can be a substrate for oxidation reactions. researchgate.net For instance, in studies of metabolic changes, oxidation products of this compound have been detected, indicating its entry into catabolic pathways. researchgate.net Given its structural similarity to other amino acids, it is plausible that it could be a substrate for transaminases and dehydrogenases involved in amino acid metabolism. proteincentre.com Its metabolism could potentially intersect with pathways of fatty acid and lysine (B10760008) degradation. researchgate.netproteincentre.com However, the specific enzymes and pathways that metabolize this compound and the resulting metabolic fate of its breakdown products are still areas that require more detailed investigation.

Function as a Secondary Metabolite or Signaling Molecule

While this compound is recognized as a non-proteinogenic α-amino acid and a metabolite, its role as a secondary metabolite or a signaling molecule is not extensively documented and appears to be highly specific to the biological context. frontiersin.orgnih.govcalpaclab.comebi.ac.uk Research into its functions in these capacities is limited, with available studies providing more insight into what it does not do in certain organisms, rather than establishing a definitive signaling role.

One of the most direct investigations into the signaling capacity of this compound was conducted on the fungus Aspergillus niger. In this study, researchers explored the ability of various L-amino acids and their derivatives to trigger the germination of conidia, a critical step in the fungal life cycle. The study tested a series of straight-chain α-amino acids to determine if the length of the carbon side chain influenced this signaling process.

The results demonstrated a clear structure-activity relationship based on the number of carbon atoms. While shorter-chain amino acids like 2-aminobutyric acid (4 carbons), 2-aminopentanoic acid (5 carbons), and 2-aminohexanoic acid (6 carbons) were effective at triggering germination, this compound (7 carbons) and its longer-chain analogue, 2-aminooctanoic acid (8 carbons), failed to induce germination. asm.org This finding suggests that for A. niger, this compound does not function as a germination-initiating signal, and that the cellular receptors or pathways involved are specific to amino acids with shorter alkyl side chains. asm.org

This research highlights the specificity of signaling pathways and indicates that even minor structural differences, such as the addition of a single carbon to the side chain (from 2-aminohexanoic acid to this compound), can completely abolish the signaling function in this context. asm.org

Research Findings on Amino Acid Signaling in Aspergillus niger

| Compound | Carbon Chain Length | Germination Triggering |

| 2-Aminobutyric acid | 4 | Yes |

| 2-Aminopentanoic acid | 5 | Yes |

| 2-Aminohexanoic acid | 6 | Yes |

| This compound | 7 | No |

| 2-Aminooctanoic acid | 8 | No |

While direct evidence for this compound as a signaling molecule is negative in the case of A. niger germination, the broader class of non-proteinogenic amino acids does contain numerous examples of molecules with signaling and secondary metabolite functions. frontiersin.orgcultivatorphytolab.com For instance, gamma-aminobutyric acid (GABA) is a well-known neurotransmitter, and other non-proteinogenic amino acids are involved in plant defense and microbial interactions. cultivatorphytolab.comnews-medical.net

Furthermore, there is some speculation regarding the role of the closely related compound, 2-aminooctanoic acid. It has been suggested that it may function as a secondary metabolite with a role as a defense or signal molecule, although this has not been definitively established. frontiersin.org Additionally, a derivative of this compound, trihomomethionine (B1262797) [2-amino-7-(methylsulfanyl)heptanoic acid], has been identified as a natural product in organisms such as Daphnia pulex and Euglena gracilis, indicating its role as a secondary metabolite in those species. nih.gov

In other contexts, this compound is utilized by organisms as a building block for more complex secondary metabolites when supplied externally. For example, engineered yeast strains have been shown to incorporate this compound into the biosynthesis of novel tetrahydroisoquinoline alkaloids. researchgate.net This demonstrates its potential as a precursor in metabolic pathways, even if it does not act as a signaling molecule itself in all instances.

Enzymatic and Molecular Interaction Studies of 2 Aminoheptanoic Acid

Role as Substrate or Inhibitor in Enzymatic Reactions

2-Aminoheptanoic acid, a non-proteinogenic amino acid, has been investigated for its role as both a substrate and an inhibitor in various enzymatic reactions. Its chemical structure, featuring a seven-carbon chain, allows it to interact with the active sites of enzymes that typically bind amino acids with hydrophobic side chains.

Modulation of Enzyme Kinetics and Biochemical Reactions

The interaction of this compound with enzymes can alter the kinetics of biochemical reactions. jackwestin.com As a substrate, it can be acted upon by an enzyme to form a product. du.ac.in Conversely, as an inhibitor, it can bind to an enzyme and decrease its activity. cpcscientific.com The study of these interactions, known as enzyme kinetics, provides valuable insights into the mechanisms of enzyme catalysis and regulation. jackwestin.comthermofisher.com

Enzymes function by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. du.ac.in The rate of an enzyme-catalyzed reaction is dependent on the concentration of the substrate. thermofisher.com However, at high substrate concentrations, the enzyme becomes saturated, and the reaction rate reaches a maximum (Vmax). jackwestin.com The Michaelis-Menten constant (Km) is a measure of the substrate concentration at which the reaction rate is half of Vmax. jackwestin.com By analyzing how this compound affects these kinetic parameters, researchers can elucidate its specific role in a given enzymatic reaction.

For instance, in a study involving D-amino acid dehydrogenase, a mutant enzyme (BC621) was shown to utilize 2-oxoheptanoate, a related compound, for the synthesis of D-2-aminoheptanoic acid. This demonstrates that the seven-carbon chain is accommodated within the enzyme's active site, allowing the reductive amination to occur. nih.gov

Protease Substrate Specificity Profiling using Non-Proteinogenic Amino Acids

The use of non-proteinogenic amino acids like this compound is a powerful tool for profiling the substrate specificity of proteases. researchgate.netstanford.edu Proteases are enzymes that cleave peptide bonds in proteins, and their specificity is determined by the amino acid residues surrounding the cleavage site. researchgate.net By incorporating unnatural amino acids into peptide substrates, scientists can probe the steric and electronic preferences of a protease's active site in detail. cpcscientific.comnih.gov

This approach provides a more comprehensive understanding of protease-substrate interactions than can be achieved using only the 20 canonical amino acids. stanford.edu For example, a library of substrates containing various non-proteinogenic amino acids can be synthesized to identify the optimal residues for binding and catalysis by a particular protease. stanford.edu This information is crucial for designing specific substrates and inhibitors for proteases, which are important targets for drug development. cpcscientific.comresearchgate.net Studies have shown that amino acids with large hydrophobic side chains are often favored by certain aminopeptidases, suggesting that the S1 pocket of these enzymes is open and can accommodate such residues. stanford.edu

Enzyme Engineering Studies (e.g., Pyrrolysyl-tRNA Synthetase Modification)

Enzyme engineering has been employed to modify enzymes like pyrrolysyl-tRNA synthetase (PylRS) to incorporate non-canonical amino acids, including those with structures similar to this compound, into proteins. nih.govfrontiersin.org PylRS is an enzyme that naturally acylates its cognate tRNA with the amino acid pyrrolysine. nih.gov Its active site can be engineered through mutagenesis to recognize and activate other unnatural amino acids. nih.govnih.gov

This technology, known as genetic code expansion, allows for the site-specific insertion of novel amino acids into proteins, thereby introducing new chemical functionalities. frontiersin.org Engineered PylRS variants have been developed that can accept a wide range of substrates. nih.gov For example, studies have demonstrated the successful incorporation of various lysine (B10760008) derivatives and other non-canonical amino acids using modified PylRS enzymes. mdpi.com The ability to incorporate amino acids with different side chain lengths, such as this compound, provides a means to systematically probe structure-function relationships in proteins. researchgate.net

| Study Area | Key Findings | References |

| Enzyme Kinetics | This compound can act as a substrate or inhibitor, altering enzyme kinetic parameters like Vmax and Km. | jackwestin.comdu.ac.inthermofisher.com |

| Protease Specificity | Non-proteinogenic amino acids like this compound are used to map the substrate-binding pockets of proteases, aiding in the design of specific inhibitors. | cpcscientific.comresearchgate.netstanford.edunih.gov |

| Enzyme Engineering | Pyrrolysyl-tRNA synthetase can be engineered to incorporate this compound and similar non-canonical amino acids into proteins, expanding the genetic code. | nih.govfrontiersin.orgnih.govmdpi.com |

Investigation of Binding Affinities with Biomolecules

The study of the binding affinities of this compound with various biomolecules provides crucial information about its potential biological roles and applications. smolecule.com These interactions are fundamental to understanding how this non-canonical amino acid can influence cellular processes.

Protein-Protein Interaction Probes

Non-canonical amino acids, including this compound, can be incorporated into peptides and proteins to serve as probes for studying protein-protein interactions (PPIs). researchgate.netexplorationpub.com PPIs are central to nearly all biological processes, and their dysregulation is implicated in numerous diseases. nih.gov The unique structural properties of unnatural amino acids can be leveraged to stabilize specific protein conformations, enhance binding affinity, or introduce photo-cross-linking groups to identify interacting partners. explorationpub.comnih.gov

For example, incorporating this compound into a peptide could modulate its interaction with a target protein by altering the hydrophobicity or steric bulk at a specific position. cpcscientific.com This approach allows for a detailed investigation of the forces driving PPIs and can aid in the design of peptides that inhibit or stabilize these interactions for therapeutic purposes. explorationpub.comnih.gov

Receptor Interaction Research (e.g., Glutamate (B1630785) Receptor Modulation)

This compound has been studied in the context of receptor interactions, particularly concerning glutamate receptors. Glutamate is a major excitatory neurotransmitter in the central nervous system, and its receptors are crucial for synaptic transmission and plasticity. nih.govplos.org These receptors are classified into ionotropic (iGluRs) and metabotropic (mGluRs) families. nih.gov

Studies have investigated the effects of various compounds on glutamate receptor function and glutamate transport. plos.org For instance, research on the amino acid transporter SLC6A14 has utilized this compound (AHA) as a tool to differentiate the properties influencing the binding of other amino acids. nih.gov In these studies, AHA, a dipolar amino acid, was compared to cationic amino acids like lysine to understand the role of side-chain charge versus length in transporter binding. nih.gov While direct modulation of glutamate receptors by this compound is an area of ongoing investigation, its use as a structural analog in such studies helps to elucidate the binding requirements of these important neuronal receptors. nih.govfrontiersin.org

| Biomolecule Target | Research Focus | Key Findings/Applications | References |

| Proteins | Probing Protein-Protein Interactions (PPIs) | Incorporation into peptides can modulate binding affinity and stability, aiding in the design of therapeutic peptides. | researchgate.netexplorationpub.comnih.govnih.gov |

| Transporters (e.g., SLC6A14) | Differentiating Substrate Binding Properties | Used as a control compound to distinguish the roles of side-chain length and charge in transporter recognition. | nih.gov |

| Receptors (e.g., Glutamate Receptors) | Investigating Binding Requirements | Serves as a structural analog to probe the binding pockets of neurotransmitter receptors. | nih.govplos.orgnih.govfrontiersin.org |

Stereochemical Influences on Metal-Ligand Coordination

The stereochemistry of amino acids plays a pivotal role in the formation and structure of metal-ligand coordination complexes. This compound, as a chiral molecule, demonstrates specific coordination behaviors influenced by its spatial arrangement. The coordination of amino acids to metal ions typically occurs through the nitrogen atom of the amino group and an oxygen atom of the carboxylate group, forming a stable five-membered chelate ring. chem-soc.sirsc.org The nature of the alkyl side chain—in this case, a pentyl group—introduces steric factors that can influence the stability and geometry of the resulting complex.

Studies on a homologous series of α-amino acids, including 2-aminohexanoic acid, have shown that increasing the length of the alkyl side chain can have a destabilizing steric effect on complex formation. chem-soc.si For instance, in cadmium(II) complexes, the stability constants (log K1) were observed to decrease when moving from glycine (B1666218) to 2-aminobutanoic acid, indicating a pronounced destabilizing effect from the growing alkyl chain. chem-soc.si However, for longer chains like those in 2-aminopentanoic and 2-aminohexanoic acid, it has been suggested that the inductive effect may prevail over the steric effect in complexation with Cd(II). chem-soc.si The supramolecular structure of the complex is also modified by the chain length of the amino acid ligand. rsc.org

The geometry of transition metal complexes is fundamentally dictated by the coordination number of the central metal ion. ntu.edu.sg For amino acid complexes, which are often 4-coordinate or 6-coordinate, this results in common geometries like square planar, tetrahedral, or octahedral. ntu.edu.sg These geometries can exhibit stereoisomerism, including geometric (cis/trans) and optical isomers, which are critical for their biological and chemical properties. ntu.edu.sg The specific enantiomer of this compound (L- or D-) used as a ligand will determine the chirality of the resulting metal complex, which is a crucial factor for enantioselective recognition and catalysis. Research on cadmium(II) bis-complexes with various aliphatic α-amino acids, including 2-aminohexanoic acid, has been used to develop models for estimating the stability constants of these coordination compounds. chem-soc.si

Table 1: Stability Constants (log K₁) of Cadmium(II) Mono-Complexes with Various α-Amino Acids

Data derived from studies on Cd(II) complexes, highlighting the impact of alkyl chain length on stability. chem-soc.si

Mechanisms of Biological Activity Exhibited by this compound Derivatives

Derivatives of this compound and structurally similar amino acids are components of various natural products that exhibit significant biological activities. These activities often stem from their ability to interact with specific molecular targets, such as enzymes or cellular structures, leading to the disruption of essential biological pathways in target organisms. The incorporation of these non-proteinogenic amino acids into larger molecules, like peptides, can enhance their metabolic stability and potency.

For example, synthetic antimicrobial peptides have been modified with fatty amino acids like (S)-2-aminooctanoic acid to improve their efficacy. researchgate.net This lipidation can enhance the peptide's interaction with microbial cell membranes, leading to increased antimicrobial action. Similarly, other amino acid derivatives, such as N-substituted β-amino acid derivatives and those incorporating 1,2,4-triazole (B32235) moieties, have been synthesized and shown to possess potent antimicrobial and antifungal properties. plos.orgmdpi.com These compounds often target fundamental cellular processes, including cell wall synthesis, protein synthesis, or nucleic acid replication.

A prominent example of a biologically active derivative related to this compound is found in the mycoplanecin family of antibiotics. nih.gov Mycoplanecins are cyclic peptide antibiotics that incorporate unusual nonproteogenic amino acid residues, such as L-homonorleucine (an isomer of this compound). bohrium.comnih.gov These antibiotics exhibit potent and selective activity, particularly against Mycobacterium tuberculosis. nih.govbohrium.com

The primary mechanism of action for mycoplanecins is the inhibition of the DNA polymerase III sliding clamp, known as DnaN. bohrium.comnih.govresearchgate.net This protein is essential for DNA replication, forming a ring-shaped clamp that encircles DNA and tethers the polymerase to the template strand, ensuring processive DNA synthesis. Mycoplanecins bind with nanomolar affinity to a hydrophobic cleft in the DnaN protein. bohrium.comnih.govresearchgate.net This binding event obstructs the normal function of the sliding clamp, impeding DNA polymerase processivity and ultimately halting DNA replication, which leads to bacterial cell death. bohrium.comvulcanchem.com

Co-crystallization studies of Mycoplanecin A with DnaN have elucidated the specific molecular interactions responsible for its inhibitory activity. bohrium.comnih.gov Key interactions involve specific residues within the mycoplanecin structure, such as 4-alkylprolines and homo-amino acids, which fit into subsites of the DnaN binding pocket. bohrium.comnih.govvulcanchem.com For instance, the 4-ethylproline residue of Mycoplanecin D forms a π-alkyl interaction with a tryptophan residue (Trp259) in the DnaN binding site, while the L-homonorleucine component forms a hydrogen bond with an asparagine residue (Asn301). vulcanchem.com The discovery and elucidation of this DnaN-targeting mechanism have validated it as a promising target for developing new anti-tuberculosis drugs. bohrium.comnih.govresearchgate.net Mycoplanecin derivatives have shown significantly improved pharmaceutical properties compared to other DnaN inhibitors like griselimycins. nih.gov Notably, Mycoplanecin E demonstrates a minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis that is approximately 24-fold lower than that of griselimycin. bohrium.comresearchgate.netnih.govresearchgate.net

Table 2: Antimicrobial Activity Profile of Mycoplanecin D

Data from Vulcanchem, showing the narrow-spectrum activity of Mycoplanecin D against mycobacteria. vulcanchem.com

Table of Mentioned Compounds

Advanced Analytical Methodologies for 2 Aminoheptanoic Acid Research

Chromatographic Separation and Quantitation Techniques

Chromatographic methods are fundamental for isolating 2-aminoheptanoic acid from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing amino acids. However, compounds like this compound lack a strong chromophore, making them difficult to detect at low concentrations using standard UV-Vis detectors. axionlabs.com To overcome this limitation, pre-column derivatization is employed, where the amino acid is reacted with a labeling agent to form a derivative that is highly responsive to UV or fluorescence detection. axionlabs.com This process significantly enhances detector sensitivity and allows for accurate quantification. axionlabs.com

Several derivatization reagents are used in the analysis of amino acids. A common approach involves using N-(9-fluorenylmethoxycarbonyloxy)succinimide (FMOC-Cl), which reacts with the primary amino group of this compound. nih.govresearchgate.net The resulting fluorescent derivative can be separated and quantified using reversed-phase HPLC. nih.govresearchgate.net In some applications, this compound itself serves as an internal standard for the simultaneous analysis of other amino acids and biogenic polyamines in complex samples like beer, wine, and cell cultures. nih.govresearchgate.net

Another widely used derivatization agent is o-phthalaldehyde (B127526) (OPA), often used in combination with a thiol like N-isobutyryl-L-cysteine (IBLC), to form fluorescent diastereomers for the enantioseparation of D- and L-amino acids. lcms.cz The derivatization process can be automated using modern HPLC autosamplers, which program the injection system to mix the sample with reagents in a precise sequence. axionlabs.comlcms.cz This automation improves the consistency, reproducibility, and accuracy of the results while saving time and reducing manual labor. axionlabs.com

Table 1: HPLC Derivatization Reagents and Applications This table is interactive. Users can sort and filter the data.

| Derivatization Reagent | Detection Method | Key Application | Role of this compound | Reference |

|---|---|---|---|---|

| N-(9-fluorenylmethoxycarbonyloxy)succinimide (FMOC-Cl) | Fluorescence | Simultaneous analysis of amino acids and biogenic polyamines | Internal Standard | nih.gov, researchgate.net |

| o-Phthaldialdehyde (OPA) / N-isobutyryl-L-cysteine (IBLC) | Fluorescence | Enantioseparation of D- and L-amino acids | Analyte | lcms.cz |

Chemical Isotope Labeling (CIL) coupled with Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful strategy for precise relative and absolute quantification of metabolites, including this compound, in complex biological samples. nih.govresearchgate.net The core principle of this technique involves labeling samples with reagents that are chemically identical but differ in their isotopic composition (e.g., containing ¹²C vs. ¹³C, or d₀ vs. d₅). nih.govchromatographyonline.com

In a typical CIL LC-MS experiment, a control and a test sample are derivatized with "light" and "heavy" isotopic labels, respectively. nih.gov The samples are then mixed and analyzed in a single LC-MS run. The derivatized analytes co-elute from the chromatographic column and are detected by the mass spectrometer as a pair of peaks with a specific mass difference corresponding to the isotopic labels. nih.gov The ratio of the peak intensities for each isotopic pair provides a highly accurate measure of the relative concentration of the metabolite between the two samples. nih.gov This approach significantly improves the precision of quantification by negating errors that can arise from run-to-run variations in instrument performance and matrix effects like ionization suppression. nih.gov CIL LC-MS has proven to be a robust method for metabolomics studies, enabling the tracking of metabolic changes in animal models and the high-coverage, confident quantification of diverse analytes in various matrices. researchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

Spectroscopic Characterization in Research

Spectroscopic techniques are indispensable for elucidating the molecular structure and characterizing the physicochemical properties of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of atoms within the molecule. For this compound, NMR is particularly valuable for studying its behavior in different states.

A comprehensive study of the solid-state phase behavior of DL-2-aminoheptanoic acid (dl-AHE) utilized solid-state ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR to investigate its rich polymorphism. nih.govacs.org This research identified five distinct polymorphic forms and four reversible solid-state phase transitions. nih.govsoton.ac.uk Solid-state NMR was instrumental in detecting these transitions by revealing small differences in the local environment of the carbon atoms. nih.govacs.org For instance, the transition from form II to form III was observed between 128 K and 143 K, while the transition from form IV to form V occurred between 383 K and 403 K. nih.govacs.org The latter was marked by a change in the chemical shift of all carbon atoms except for C2, with the C6 carbon showing the largest shift. nih.govacs.org These findings demonstrate the sensitivity of solid-state NMR in characterizing the subtle structural changes associated with polymorphism.

Table 2: Solid-State NMR Observations of Phase Transitions in dl-2-Aminoheptanoic Acid This table is interactive. Users can sort and filter the data.

| Phase Transition | Temperature Range (K) | NMR Observation | Reference |

|---|---|---|---|

| II ↔ III | 128 - 143 | Peak narrowing in ¹³C CPMAS spectrum | nih.gov |

| III ↔ IV | Not detectable by NMR | - | nih.gov |

Mass spectrometry (MS) is a highly sensitive technique used for the identification and quantification of this compound. When coupled with liquid chromatography (LC-MS), it allows for the separation of the analyte from a complex matrix prior to its detection. metaboage.info Electrospray ionization (ESI) is a common soft ionization technique used for amino acids, which typically protonates the molecule to form a pseudomolecular ion [M+H]⁺ in positive ion mode. nih.gov

The identification of this compound is confirmed by its mass-to-charge ratio (m/z) and its fragmentation pattern in tandem mass spectrometry (MS/MS). nih.gov Public databases like the Human Metabolome Database (HMDB) and the Mass Bank of North America (MoNA) contain predicted and experimental LC-MS/MS spectra for this compound, which can be used as a reference for identification. nih.govhmdb.ca For example, experimental LC-ESI-QTOF data shows a precursor m/z of 160.1332 for the [M+H]⁺ ion of 2-aminooctanoic acid, a close homolog. nih.gov LC-MS has been successfully applied to quantify 2-aminoheptanoate in biological samples such as human serum. metaboage.info

Table 3: Mass Spectrometry Data for 2-Amino-Alkanoic Acids This table is interactive. Users can sort and filter the data.

| Compound | Precursor Ion | Precursor m/z | Instrument Type | Ionization Mode | Database/Source | Reference |

|---|---|---|---|---|---|---|

| This compound | [M+H]⁺ | 146.1176 (Predicted) | QTOF | Positive | HMDB | hmdb.ca |

X-ray structural analysis, specifically single-crystal X-ray diffraction (SCXRD), is the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. This technique was pivotal in a detailed investigation of the polymorphic landscape of DL-2-aminoheptanoic acid (dl-AHE). nih.govacs.org The research led to the discovery and characterization of five new polymorphic forms of the compound. soton.ac.ukresearchgate.net

The study employed advanced diffraction equipment, including a rotating anode generator and, for one of the forms, a synchrotron source, to collect high-quality diffraction data at various temperatures. nih.govacs.org The analysis of this data revealed that all five crystal structures consist of two-dimensional hydrogen-bonded bilayers, which are interconnected by weaker van der Waals forces. nih.govsoton.ac.uk A significant finding was that two of the low-temperature forms possess a high Z' crystal structure (with Z' values of 6 and 8), meaning there are multiple independent molecules in the asymmetric unit. nih.gov This phenomenon was a new discovery for linear racemic amino acids. nih.govacs.org The study also characterized the fully reversible single-crystal-to-single-crystal phase transitions between these forms, which involve shifts of the bilayers and/or conformational changes in the aliphatic side chain. nih.govsoton.ac.uk

Circular Dichroism for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of polypeptides and proteins. nih.gov It relies on the differential absorption of left and right circularly polarized light by chiral molecules. nih.gov In protein and peptide analysis, chromophores within the molecule, particularly the peptide bonds of the backbone, absorb light in the far-UV region (typically 180-240 nm), producing a CD spectrum that is highly sensitive to the molecule's secondary structure. nih.govlibretexts.org

The distinct conformations of the peptide backbone—such as α-helices, β-sheets, and random coils—give rise to characteristic CD spectra. libretexts.org

α-Helices typically show two negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.

β-Sheets are characterized by a single negative band around 218 nm and a positive band near 195 nm. researchgate.net

Random Coils or unordered structures generally display a strong negative band near 195 nm. researchgate.net

The incorporation of a non-proteinogenic amino acid like this compound into a peptide sequence can significantly influence its folding and final conformation. The seven-carbon, unbranched aliphatic side chain of this compound can introduce specific steric and hydrophobic interactions that may stabilize or destabilize canonical secondary structures. CD spectroscopy serves as an essential tool to probe these conformational changes. For instance, studies on peptides containing other non-standard amino acids, such as D-amino acids or synthetic analogs, have demonstrated that even subtle changes in the amino acid sequence can lead to dramatic shifts in the CD spectrum, reflecting a change from a helical to a sheet-like or disordered structure. wiley.com

Analysis of a peptide containing this compound would involve measuring its CD spectrum and comparing it to reference spectra or to the spectrum of a parent peptide lacking this specific amino acid. Deconvolution algorithms can then be applied to the spectral data to estimate the percentage of each type of secondary structure present in the peptide. researchgate.net

Table 1: Characteristic Far-UV Circular Dichroism Signals for Peptide Secondary Structures

| Secondary Structure | Wavelength of Major Bands (nm) | Nature of Band (Positive/Negative) |

| α-Helix | ~222 | Negative |

| ~208 | Negative | |

| ~192 | Positive | |

| β-Sheet | ~218 | Negative |

| ~195 | Positive | |

| Random Coil | ~195 | Negative (Strong) |

| Polyproline II (PPII) | ~220 | Positive (Weak) |

| ~205 | Negative (Strong) |

This table summarizes typical CD spectral features. The exact peak positions and intensities can vary based on the specific peptide sequence, solvent conditions, and temperature. researchgate.netwiley.com

Role of Internal Standards in Analytical Methodologies

In quantitative analytical chemistry, particularly for methods like chromatography and mass spectrometry (MS), an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and blanks. scioninstruments.com Its purpose is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response, thereby improving the accuracy and precision of the results. scioninstruments.com The final quantification is based on the ratio of the analyte signal to the internal standard signal, which remains stable even if the absolute signal intensities fluctuate. scioninstruments.com

The quantitative analysis of amino acids, including non-proteinogenic ones like this compound, is highly susceptible to variability from complex sample matrices and multi-step preparation procedures. creative-proteomics.com Therefore, the use of an appropriate internal standard is considered essential for reliable data. creative-proteomics.com

Key considerations for selecting an internal standard include:

It must be a compound that is not naturally present in the sample. scioninstruments.com

It should have chemical and physical properties similar to the analyte (e.g., solubility, reactivity, and ionization efficiency). scioninstruments.com

Its signal in the analytical system should be well-resolved from the analyte and any other sample components. scioninstruments.com

The gold standard for quantitative mass spectrometry is the use of a stable isotope-labeled (SIL) version of the analyte as the internal standard. For this compound, this would be a version containing isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C). A SIL-IS behaves almost identically to the analyte during extraction and chromatography but is distinguishable by its higher mass in the mass spectrometer. This co-elution and similar ionization behavior provide the most accurate correction for experimental variations.

When a SIL version of the analyte is not available, other compounds can be used:

Structural Analogs/Homologs : These are molecules with similar chemical structures. For this compound, a suitable analog could be norleucine (a structural isomer) or other non-proteinogenic amino acids like 7-aminoheptanoic acid. researchgate.net

Enantiomers : For chiral analysis, the unnatural D-enantiomer of an amino acid can be used as an internal standard to quantify the naturally occurring L-enantiomer. cat-online.com This method is highly effective as the enantiomers have identical physical properties, differing only in their interaction with a chiral environment (e.g., a chiral chromatography column). cat-online.com

Table 2: Examples of Internal Standards in Amino Acid Analysis

| Internal Standard Type | Example Compound(s) | Analyte Class | Rationale for Use | Analytical Technique(s) |

| Stable Isotope-Labeled (SIL) | ¹³C₆-Phenylalanine, D₈-Leucine | Proteinogenic Amino Acids | "Gold standard"; near-identical chemical and physical properties to the analyte, ensuring highest accuracy. | LC-MS/MS, GC-MS |

| Structural Analog | Norleucine, 7-Aminoheptanoic acid | Amino Acids | Similar chemical structure and behavior during analysis; not naturally present in most biological samples. researchgate.net | LC-MS, HPLC, GC |

| Enantiomer | D-Alanine, D-Valine | L-Amino Acids | Identical physical properties, allowing for accurate correction in chiral separations. cat-online.com | Chiral GC, Chiral LC |

Computational Approaches to Elucidating 2 Aminoheptanoic Acid Behavior

Molecular Dynamics (MD) Simulations in Polymorphism Studies

Molecular dynamics (MD) simulations have proven to be a powerful tool for investigating the solid-state properties of amino acids, including the polymorphic behavior of 2-aminoheptanoic acid. These simulations model the movement of atoms and molecules over time, offering a dynamic perspective on crystal structures and their transformations.

Analysis of Solid-State Phase Transitions and Cooperative Motion

The solid-state phase transitions of DL-2-aminoheptanoic acid (DL-AHE) have been extensively studied, revealing a rich landscape of polymorphic forms. acs.orgnih.gov As many as five distinct polymorphic forms have been identified, connected by four fully reversible solid-state phase transitions. nih.gov These transitions often occur in a single-crystal-to-single-crystal manner. acs.org The crystal structures of these linear aliphatic amino acids typically consist of two-dimensional bilayers connected by weak dispersive forces. acs.org The phase transitions primarily involve the movement of these bilayers and conformational changes in the side chains. nih.gov

Experimental studies on the related molecule DL-norleucine (DL-NLE), combined with MD simulations, suggest that some of these transitions likely involve cooperative motion within the bilayers. acs.orgsoton.ac.uk This cooperative or concerted motion refers to the rapid, simultaneous movement of multiple molecules within a bilayer on a limited scale. acs.orgnih.gov This is distinct from the cooperative motion seen in second-order phase transitions. nih.gov It is believed that this mechanism is also at play in the transitions of similar amino acids like this compound. nih.gov The increased chain length in DL-AHE compared to DL-NLE allows for more conformational freedom, which may facilitate these entropy-driven phase transitions. soton.ac.uk

| Polymorphic Form | Key Structural Features | Transition Temperature (K) | Enthalpy of Transition (kJ/mol) |

|---|---|---|---|

| Form I | Low-temperature, high Z' superstructure | 146 (II ↔ III) | 0.8 ± 0.1 |

| Form II | Low-temperature, high Z' superstructure | ||

| Form III | - | 396 (IV ↔ V) | 2.8 ± 0.3 |

| Form IV | - | ||

| Form V | Heavily disordered structural model | - | - |

Conformational Changes and Molecular Flexibility

MD simulations are instrumental in analyzing the conformational changes and molecular flexibility that drive phase transitions in this compound. The aliphatic side chain of the molecule possesses significant degrees of freedom, allowing it to adopt various conformations. soton.ac.uk These conformational changes, along with shifts in the bilayer packing, are the primary mechanisms behind the observed single-crystal-to-single-crystal phase transitions. nih.gov

The increased chain length of this compound compared to shorter-chain amino acids like DL-norleucine leads to weaker interactions between the bilayers. nih.govsoton.ac.uk This increased flexibility and weaker interlayer interaction are thought to be responsible for the smaller enthalpies of transition and NMR chemical shift differences observed in DL-AHE. nih.gov The ability of the molecule to undergo these subtle conformational shifts is a key factor in its complex polymorphic behavior. nih.gov

Design of Peptide Systems Incorporating Amino Acid Analogues

Computational simulations are valuable in the design of novel peptide systems that incorporate non-canonical amino acids like this compound. These analogues can be used to introduce specific conformational constraints or functionalities into peptides. For instance, MD simulations can be used to study the dimerization, folding, and protein binding of peptides containing unnatural amino acids, helping to predict their behavior and potential as inhibitors of protein-protein interactions. nih.gov The incorporation of amino acid analogues can reduce the conformational entropy of the unfolded state, thereby stabilizing the desired folded form.

Development of Rotamer Libraries for D-Amino Acid Analogues

Rotamer libraries are essential tools in computational protein modeling and design. fccc.edu They provide a set of statistically likely side-chain conformations (rotamers) for each amino acid, which significantly simplifies the conformational search space. fccc.edunih.gov While extensive rotamer libraries exist for the 20 canonical L-amino acids, the development of libraries for non-canonical amino acids, including D-isomers and analogues like this compound, is an ongoing area of research. nih.gov

MD simulations are a key method for generating these libraries, especially when experimental structural data is scarce. nih.govnih.gov By simulating the behavior of a D-amino acid within a peptide, researchers can determine the preferred side-chain dihedral angles and their probabilities. nih.gov It has been shown that simply mirroring the L-amino acid rotamer libraries is not always accurate for D-amino acids, highlighting the need for specific computational studies. nih.gov These specialized rotamer libraries are crucial for accurately modeling and designing peptides and proteins containing non-canonical residues. nih.govvu.lt

Density Functional Theory (DFT) Calculations for Structural Characterization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations have been employed to complement experimental data from techniques like single-crystal X-ray diffraction (SCXRD) and solid-state NMR. acs.org

Specifically, DFT calculations were used to relax the crystal structures of DL-2-aminoheptanoic acid obtained from SCXRD. acs.org By optimizing the atomic positions while keeping the unit cell parameters fixed to experimental values, a more refined understanding of the molecular geometry and packing can be achieved. acs.org Furthermore, DFT has been used to calculate NMR chemical shieldings, which can then be compared to experimental solid-state NMR data to validate the structural models. acs.org This synergy between experimental and computational techniques provides a robust characterization of the complex solid-state behavior of this compound.

Computational Design Principles for Biologically Active Molecules Incorporating this compound

Computational design methods aim to identify amino acid sequences that will fold into a desired three-dimensional structure with a specific function. duke.edu The incorporation of non-canonical amino acids like this compound expands the chemical space available for designing novel, biologically active molecules. nih.gov

A key principle in this design process is the use of computational tools to predict how the inclusion of an amino acid analogue will affect the structure and binding affinity of a peptide or protein. nih.gov For example, MD simulations and rotamer libraries for non-canonical amino acids are essential for modeling the conformational preferences of the modified molecule. nih.govnih.gov By understanding the physical basis of affinity and specificity, computational methods can guide the engineering of new protein-protein interactions or the development of peptide-based inhibitors. duke.edu The ability to computationally screen large numbers of sequences containing non-canonical residues accelerates the discovery of molecules with desired therapeutic or biotechnological properties. nih.gov

Metabolic Studies and Biomarker Research of 2 Aminoheptanoic Acid

Metabolomic Profiling and Identification in Biological Matrices

2-Aminoheptanoic acid, a non-proteinogenic alpha-amino acid, has been identified in various biological matrices through metabolomic studies. hmdb.canih.gov Its detection in samples such as feces, blood plasma, and urine highlights its presence within metabolic systems. researchgate.nethmdb.ca For instance, it has been used as an internal standard for the analysis of other compounds in human plasma and urine, confirming its compatibility with standard analytical procedures for these matrices. researchgate.net Furthermore, research has shown that this compound is explicitly induced in the mantle tissue of mussels in response to physical stressors like shell damage, indicating its role in specific physiological responses. researchgate.net

Untargeted and Targeted Metabolomics Platforms

The identification and quantification of this compound in biological samples are accomplished using two primary metabolomics strategies: untargeted and targeted platforms.

Untargeted Metabolomics: This approach aims to comprehensively measure as many metabolites as possible in a sample to identify compounds that differ between study groups. nih.gov Untargeted workflows, often employing high-resolution mass spectrometry, have successfully identified this compound as part of the broader metabolome in various organisms. metabolomicsworkbench.orgthermofisher.com For example, an untargeted analysis of mouse cecal contents listed this compound as an identified amino fatty acid. metabolomicsworkbench.org This discovery-oriented approach is crucial for generating new hypotheses about the role of metabolites in biological systems.

Targeted Metabolomics: In contrast, targeted metabolomics focuses on the precise measurement of a predefined and specific set of metabolites. nih.gov This method offers higher sensitivity and quantitative accuracy for the analytes of interest. auth.gr Methodologies using ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have been developed for the rapid and robust quantification of amino acids in biological fluids like plasma, urine, and cerebrospinal fluid. lcms.cznih.gov Within this context, this compound has been utilized as an internal standard, a compound added to samples at a known concentration to ensure analytical accuracy and precision during the quantification of other amino acids. researchgate.net

Table 1: Metabolomics Platforms for the Analysis of this compound

| Platform | Description | Application Example for this compound | Reference |

|---|---|---|---|

| Untargeted Metabolomics | Comprehensive screening of all measurable metabolites in a sample to identify differences between experimental groups. | Identification in mouse cecal contents as part of a broad metabolite profile. | metabolomicsworkbench.org |

| Targeted Metabolomics | Precise and sensitive quantification of a predefined list of metabolites. | Used as an internal standard for accurate quantification of other amino acids and biogenic amines in human plasma and urine. | researchgate.net |

Identification as an Intermediary Metabolic Biomarker

This compound is emerging as an intermediary metabolic biomarker, a molecule that can signal alterations in specific metabolic pathways or physiological states. Its concentration has been observed to change in response to specific conditions, suggesting its potential as an indicator of biological events. One study identified this compound as a metabolite specifically induced by shell damage in mussels, pointing to its role as a biomarker for physical injury and repair processes in that organism. researchgate.net While research directly linking it to human disease is still developing, studies on structurally similar amino acids provide a strong rationale for its investigation as a potential biomarker in human health.

Association with Physiological Dysregulation (e.g., Hypertension, Fasting Blood Glucose Elevation)

Alterations in amino acid metabolism are increasingly linked to various forms of physiological dysregulation, including cardiovascular and metabolic diseases. mdpi.combvsalud.org